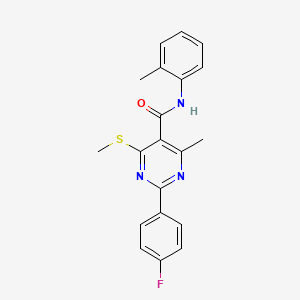

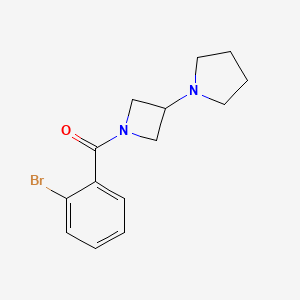

![molecular formula C14H20N2O B2613622 1-[2-(Allyloxy)benzyl]piperazine CAS No. 925650-34-6](/img/structure/B2613622.png)

1-[2-(Allyloxy)benzyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of 1-[2-(Allyloxy)benzyl]piperazine consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a benzyl group and an allyloxy group.科学的研究の応用

Enzymatic Metabolism and Novel Antidepressants

1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), a novel antidepressant, was studied for its in vitro oxidative metabolism using human liver microsomes and enzymes. It was found to be metabolized into several oxidative products through pathways involving specific cytochrome P450 enzymes. The study highlights the compound's metabolic pathways and the enzymes responsible for its metabolism, providing insights into its pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).

Central Pharmacological Activities

Piperazine derivatives exhibit central pharmacological activity, mainly through activation of the monoamine pathway, showing promise as antipsychotic, antidepressant, and anxiolytic agents. The research underscores the significance of the piperazine moiety in developing therapeutic tools for treating various central nervous system disorders (Brito et al., 2018).

Antibacterial and Antimicrobial Properties

The synthesis and evaluation of 1,4-disubstituted piperazines have demonstrated their potent antibacterial activities against resistant strains of bacteria, highlighting their potential as novel antibacterial agents. These studies suggest the therapeutic utility of piperazine derivatives in combating antibiotic-resistant bacterial infections (Shroff et al., 2022).

Antiproliferative and Antitumor Activities

Novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been synthesized and evaluated for their antitumor properties against various cancer cell lines, including cervical and breast cancer. These compounds exhibited significant antiproliferative activities while showing low cytotoxicity towards normal human cells, indicating their potential as selective anticancer agents (Fytas et al., 2015).

Antiviral and Anti-HIV Activities

New 5-substituted piperazinyl-4-nitroimidazole derivatives have been developed and tested for their in vitro anti-HIV activities. These compounds represent a promising direction for non-nucleoside reverse transcriptase inhibitors, showcasing the versatility of piperazine derivatives in developing antiviral therapeutics (Al-Masoudi et al., 2007).

作用機序

While the specific mechanism of action for 1-[2-(Allyloxy)benzyl]piperazine is not available, piperazine, a related compound, is known to act as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

将来の方向性

1-[2-(Allyloxy)benzyl]piperazine, like other piperazine derivatives, could have potential applications in various fields. For instance, piperazine-based antimicrobial polymers have been studied for their potential use in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .

特性

IUPAC Name |

1-[(2-prop-2-enoxyphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-11-17-14-6-4-3-5-13(14)12-16-9-7-15-8-10-16/h2-6,15H,1,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUWZLRTQAMEMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1CN2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2613539.png)

![3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2613542.png)

![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide](/img/structure/B2613546.png)

![3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2613549.png)

![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2613552.png)

![ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2613559.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2613562.png)